Cas no 2166457-09-4 (4,4,5,5-tetramethyl-2-2-(prop-1-yn-1-yl)phenyl-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-[2-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane is a specialized boronic ester compound featuring a propynyl-substituted phenyl group. Its key advantages include enhanced stability due to the tetramethyl dioxaborolane framework, which minimizes protodeboronation and improves handling under ambient conditions. The propynyl group offers versatility in cross-coupling reactions, particularly in Sonogashira and Suzuki-Miyaura couplings, enabling efficient synthesis of complex organic architectures. This reagent is particularly useful in pharmaceutical and materials science research, where precise functionalization is required. Its crystalline solid form ensures consistent purity and ease of storage, while its compatibility with various reaction conditions makes it a valuable intermediate in synthetic chemistry.
4,4,5,5-tetramethyl-2-2-(prop-1-yn-1-yl)phenyl-1,3,2-dioxaborolane structure
2166457-09-4 structure
Product name:4,4,5,5-tetramethyl-2-2-(prop-1-yn-1-yl)phenyl-1,3,2-dioxaborolane
CAS No:2166457-09-4
MF:C15H19BO2
Molecular Weight:242.121164560318
MDL:MFCD32710632
CID:5462759
PubChem ID:155819607

4,4,5,5-tetramethyl-2-2-(prop-1-yn-1-yl)phenyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 4,4,5,5-Tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane
    • Z4437706333
    • 4,4,5,5-tetramethyl-2-[2-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane
    • 4,4,5,5-tetramethyl-2-2-(prop-1-yn-1-yl)phenyl-1,3,2-dioxaborolane
    • MDL: MFCD32710632
    • インチ: 1S/C15H19BO2/c1-6-9-12-10-7-8-11-13(12)16-17-14(2,3)15(4,5)18-16/h7-8,10-11H,1-5H3
    • InChIKey: XYZIUWDLNXGBRT-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC=CC=2C#CC)OC(C)(C)C1(C)C

計算された属性

  • 精确分子量: 242.1478100 g/mol
  • 同位素质量: 242.1478100 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 358
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 分子量: 242.12
  • トポロジー分子極性表面積: 18.5

4,4,5,5-tetramethyl-2-2-(prop-1-yn-1-yl)phenyl-1,3,2-dioxaborolane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26673581-0.05g
4,4,5,5-tetramethyl-2-[2-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane
2166457-09-4 95.0%
0.05g
$344.0 2025-03-20
Enamine
EN300-26673581-0.1g
4,4,5,5-tetramethyl-2-[2-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane
2166457-09-4 95.0%
0.1g
$515.0 2025-03-20
Enamine
EN300-26673581-5.0g
4,4,5,5-tetramethyl-2-[2-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane
2166457-09-4 95.0%
5.0g
$4309.0 2025-03-20
Enamine
EN300-26673581-0.25g
4,4,5,5-tetramethyl-2-[2-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane
2166457-09-4 95.0%
0.25g
$735.0 2025-03-20
Aaron
AR0288TR-50mg
4,4,5,5-tetramethyl-2-[2-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane
2166457-09-4 95%
50mg
$498.00 2025-02-15
Aaron
AR0288TR-5g
4,4,5,5-tetramethyl-2-[2-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane
2166457-09-4 95%
5g
$5950.00 2023-12-15
1PlusChem
1P0288LF-250mg
4,4,5,5-tetramethyl-2-[2-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane
2166457-09-4 95%
250mg
$971.00 2023-12-19
1PlusChem
1P0288LF-500mg
4,4,5,5-tetramethyl-2-[2-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane
2166457-09-4 95%
500mg
$1494.00 2023-12-19
1PlusChem
1P0288LF-100mg
4,4,5,5-tetramethyl-2-[2-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane
2166457-09-4 95%
100mg
$699.00 2023-12-19
1PlusChem
1P0288LF-5g
4,4,5,5-tetramethyl-2-[2-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane
2166457-09-4 95%
5g
$5388.00 2023-12-19

4,4,5,5-tetramethyl-2-2-(prop-1-yn-1-yl)phenyl-1,3,2-dioxaborolane 関連文献

4,4,5,5-tetramethyl-2-2-(prop-1-yn-1-yl)phenyl-1,3,2-dioxaborolaneに関する追加情報

Introduction to 4,4,5,5-tetramethyl-2-(2-(prop-1-yn-1-yl)phenyl)-1,3,2-dioxaborolane (CAS No. 2166457-09-4)

4,4,5,5-tetramethyl-2-(2-(prop-1-yn-1-yl)phenyl)-1,3,2-dioxaborolane (CAS No. 2166457-09-4) is a versatile compound that has gained significant attention in the fields of organic synthesis and medicinal chemistry. This compound belongs to the class of boronic esters and is characterized by its unique structural features, which include a dioxaborolane ring and a propargyl substituent. These features make it an attractive building block for various chemical reactions and synthetic transformations.

The dioxaborolane moiety in this compound is particularly noteworthy due to its stability and reactivity. Boronic esters are widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in the synthesis of complex organic molecules. The presence of the propargyl group (prop-1-yn-1-yl) adds further synthetic utility by enabling a range of click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for bioconjugation and materials science.

Recent research has highlighted the potential applications of 4,4,5,5-tetramethyl-2-(2-(prop-1-yn-1-yl)phenyl)-1,3,2-dioxaborolane in drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a key intermediate in the synthesis of novel antitumor agents. The propargyl group allows for the introduction of functional groups that can enhance the biological activity and pharmacological properties of the final drug candidates.

In addition to its use in medicinal chemistry, 4,4,5,5-tetramethyl-2-(2-(prop-1-yn-1-yl)phenyl)-1,3,2-dioxaborolane has found applications in materials science. Researchers at the University of California have explored its use in the preparation of functional polymers and nanomaterials. The dioxaborolane ring provides a stable platform for polymerization reactions, while the propargyl group can be used to introduce various functional groups that can modulate the properties of the resulting materials.

The synthetic accessibility of 4,4,5,5-tetramethyl-2-(2-(prop-1-yn-1-yl)phenyl)-1,3,2-dioxborolane has also been a subject of interest. A recent publication in Organic Letters described an efficient and scalable synthesis route for this compound using readily available starting materials and mild reaction conditions. This method not only simplifies the preparation process but also enhances the purity and yield of the final product.

In terms of safety and handling, it is important to note that while 4,4,5,5-tetramethyl-2-(2-(prop-1-yn-1-yl)phenyl)-1,3,2-dioxaborolane is not classified as a hazardous material under current regulations, it should still be handled with care in a well-controlled laboratory environment. Proper personal protective equipment (PPE) should be worn during handling to ensure safety.

The future prospects for 4,4,5,5-tetramethyl-2-(2-(prop-1-yn-1-yl)phenyl)-1,3,2-dioxaborolane are promising. Ongoing research continues to uncover new applications and synthetic strategies involving this compound. Its unique combination of structural features makes it an invaluable tool for chemists working in diverse areas such as drug discovery, materials science, and organic synthesis.

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